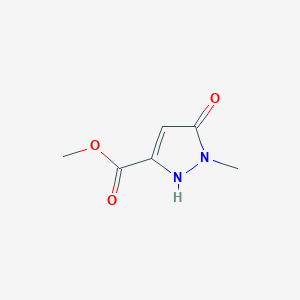
3-Phenyl-1,2,3-triazolo(1,5-a)pyridine
Overview
Description
3-Phenyl-1,2,3-triazolo(1,5-a)pyridine is a type of triazolopyridine . Triazolopyridines are nitrogenous heterocyclic compounds that are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[1,5-a]pyridines can be achieved through various methods. One approach involves the Bower procedure, which synthesizes triazolopyridines from an oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . Another method involves a base-promoted tandem S_NAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles .Chemical Reactions Analysis
Triazolopyridines can undergo various chemical reactions. For instance, some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .Scientific Research Applications
-
Catalytic Synthesis
- Field : Organic Chemistry
- Application : 1,2,3-triazoles are used in the catalytic synthesis of various organic compounds .
- Method : The synthesis involves the use of catalysts and eco-compatible approaches . One such method is the copper-assisted cycloaddition reaction .
- Results : The synthesis results in the production of 1,4-disubstituted species .
-
Precursors of Diazo Compounds and Metal Carbenes
- Field : Organic Chemistry
- Application : [1,2,3]triazolo[1,5-a]pyridines are used as precursors of tautomeric 2-(diazomethyl)pyridines .
- Method : This involves the use of [1,2,3]triazolo[1,5-a]pyridines in noncatalytic transformations and cascade reactions involving metal carbenes .
- Results : The methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .
-
Drug Discovery
-
Pharmacological Potentials
- Field : Pharmacology
- Application : Triazole compounds show versatile biological activities and are used in the synthesis of various drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- Method : The synthesis involves the use of triazole nucleus in the design of new entities by substituting different pharmacophores in one structure .
- Results : The results have led to the discovery of new drugs with increased antimicrobial action .
-
Molecular Chemosensors
- Field : Analytical Chemistry
- Application : [1,2,3]Triazolo[1,5-a]pyridine derivatives have been tested as chemosensors for metal ions .
- Method : This involves the use of tridentate ligands based on the triazolopyridine – pyridine nucleus possessing fluorescent properties .
- Results : A particular response is obtained in the case of ZnTPT +2 .
- Fatty Acid-Binding Proteins (FABPs)
- Field : Biochemistry
- Application : Triazole compounds have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
- Method : The methods involve the use of triazole nucleus in the design of new entities by substituting different pharmacophores in one structure .
- Results : The results have led to the discovery of new drugs with increased antimicrobial action .
properties
IUPAC Name |
3-phenyltriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-10(7-3-1)12-11-8-4-5-9-15(11)14-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTOUGGARXCZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324635 | |
| Record name | 3-Phenyl[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,2,3-triazolo(1,5-a)pyridine | |
CAS RN |
832-81-5 | |
| Record name | 832-81-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80324635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1296407.png)
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)




![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)




